4-Nitro-3-(phenylamino)benzoic acid CAS 159190-73-5 properties
4-Nitro-3-(phenylamino)benzoic acid CAS 159190-73-5 properties
An In-Depth Technical Guide to 4-Nitro-3-(phenylamino)benzoic acid (CAS 159190-73-5): Properties, Synthesis, and Applications in Modern Organic Chemistry
Executive Summary
4-Nitro-3-(phenylamino)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring a carboxylic acid, a secondary amine, and a nitro group, provides multiple avenues for chemical transformation. This guide offers a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis via Ullmann condensation, and its notable reactivity, including an unusual reductive cyclization to form benzimidazoles. Furthermore, its potential as a scaffold in drug discovery is explored, particularly in the context of developing inhibitors for aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Introduction
Substituted benzoic acids are fundamental building blocks in the pharmaceutical and materials science industries, prized for their synthetic versatility and presence in a multitude of biologically active molecules.[1] 4-Nitro-3-(phenylamino)benzoic acid, CAS 159190-73-5, belongs to this class but also incorporates features of diphenylamines and nitroaromatics. The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, while the diphenylamine core is a common motif in medicinal chemistry.[2]
Recent research has highlighted the parent structure, 3-(phenylamino)benzoic acid, as a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), a key enzyme in castrate-resistant prostate cancer.[3] This positions 4-Nitro-3-(phenylamino)benzoic acid as a strategically important intermediate for the synthesis of new therapeutic agents, where the nitro group can be used as a handle for further derivatization or reduction to explore structure-activity relationships.
Physicochemical and Spectroscopic Profile
The structural identity and purity of 4-Nitro-3-(phenylamino)benzoic acid are established through a combination of physical data and spectroscopic analysis.
Core Properties
| Property | Value | Source |
| CAS Number | 159190-73-5 | [4][5] |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [4][5] |
| Molecular Weight | 258.23 g/mol | [4][5] |
| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[O-] | [4] |
| Typical Purity | >97% | [5] |
Spectroscopic Analysis
Spectroscopic data provides a definitive fingerprint for the molecule, confirming the presence and arrangement of its key functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Data reported for this compound in DMSO-d₆ confirms its structure.[6]
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¹H NMR (DMSO-d₆, 101 MHz) : δ 10.15 (s, 1H, Ar), 8.21–8.29 (m, 2H, Ar), 8.13 (d, J = 8.99 Hz, 1H, Ar), 7.92–7.97 (m, 2H).[6] The downfield signals are characteristic of protons on an electron-deficient aromatic ring, influenced by the nitro and carboxylic acid groups.
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¹³C NMR (DMSO-d₆, 101 MHz) : δ 169.34, 143.49, 143.07, 142.89, 132.24, 131.06, 130.79, 130.17, 129.57, 129.41, 129.32, 127.91, 123.65.[6] The signal at 169.34 ppm corresponds to the carboxylic acid carbon.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands indicative of its functional groups.
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N-O Stretch (Nitro) : Two strong bands are expected. An asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[7]
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O-H Stretch (Carboxylic Acid) : A very broad signal from approximately 3300 cm⁻¹ to 2500 cm⁻¹.
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C=O Stretch (Carboxylic Acid) : A strong, sharp absorption around 1700 cm⁻¹.
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N-H Stretch (Amine) : A moderate, single peak expected around 3350-3310 cm⁻¹.
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-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.
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HRMS (m/z) : Calculated for C₁₃H₇N₂O₂ [M-H⁺]: 223.0513; Found: 223.0513.[6] This corresponds to the deprotonated molecule after loss of the nitro group, a common fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 258.
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Synthesis and Mechanism
The most logical and widely applied method for constructing the C-N bond in diphenylamine structures like 4-Nitro-3-(phenylamino)benzoic acid is the Ullmann condensation.[8][9] This copper-catalyzed cross-coupling reaction is a robust method for N-arylation.
Synthesis Workflow
The reaction couples an aryl halide with an amine. In this case, the preferred route involves reacting 4-chloro-3-nitrobenzoic acid with aniline, as the electron-withdrawing nitro group activates the halide for nucleophilic aromatic substitution.
Caption: Proposed synthesis of 4-Nitro-3-(phenylamino)benzoic acid.
Detailed Experimental Protocol: Ullmann Condensation
This protocol is adapted from standard Ullmann condensation procedures.[10]
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Reagent Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1.0 eq.), potassium carbonate (2.5 eq.), and a copper catalyst such as copper(I) iodide (0.1 eq.) or copper bronze (0.4 eq.).
-
Solvent and Amine Addition : Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to the flask. Add aniline (1.1 eq.) to the mixture.
-
Heating : Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
Acidification : Acidify the aqueous mixture to a pH of ~4 using concentrated hydrochloric acid. This protonates the carboxylate, causing the product to precipitate.
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Isolation : Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.
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Purification : Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Mechanism
The Ullmann condensation likely proceeds through a Cu(I)/Cu(III) catalytic cycle, although other mechanisms have been proposed.[9][11] The key steps involve the formation of a copper(I) species, oxidative addition of the aryl halide, coordination of the amine, and reductive elimination to form the C-N bond.
Caption: Simplified catalytic cycle for the Ullmann C-N coupling reaction.
Chemical Reactivity and Synthetic Utility
The presence of multiple reactive sites makes 4-Nitro-3-(phenylamino)benzoic acid a versatile precursor for more complex molecules, particularly heterocycles.
Unusual Reductive Cyclization to Benzimidazoles
While o-nitroanilines are known to undergo reductive cyclization to form phenazines, it has been shown that 4-Nitro-3-(phenylamino)benzoic acid follows a different pathway under similar conditions.[6][12] In the presence of sodium borohydride in a basic alcoholic solution, it cyclizes to form a 2-alkyl-1-phenylbenzimidazole-5-carboxylic acid, not the expected phenazine.[6] This is a significant finding, as it provides a direct route to substituted benzimidazoles, a privileged scaffold in medicinal chemistry. The authors propose that the presence of the carboxyl group promotes this alternative cyclization pathway.[6]
Caption: Reductive cyclization pathways of the title compound.
Detailed Experimental Protocol: Benzimidazole Synthesis
This protocol is adapted directly from the published procedure.[6]
-
Alkoxide Preparation : Dissolve metallic sodium (25 eq.) in absolute ethanol (or another alcohol like methanol, propanol) to prepare the corresponding sodium alkoxide solution.
-
Reactant Addition : To the alkoxide solution, add 4-Nitro-3-(phenylamino)benzoic acid (1.0 eq.) and sodium borohydride (2.0 eq.).
-
Heating : Stir the mixture at reflux for 18 hours.
-
Workup : After the reaction is complete, cool the mixture and pour it into cold water.
-
Acidification and Extraction : Acidify with 1 M hydrochloric acid to pH 5 and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Isolation : Dry the organic fraction over sodium sulfate, filter, and remove the solvent under reduced pressure to yield the benzimidazole product.
Applications in Drug Discovery
The structural core of 4-Nitro-3-(phenylamino)benzoic acid is highly relevant to modern drug discovery efforts, particularly in oncology.
Scaffold for AKR1C3 Inhibitors
Aldo-keto reductase 1C3 (AKR1C3) is an enzyme that catalyzes the conversion of androstenedione to testosterone. Its overexpression in prostate cancer cells contributes to high intratumoral androgen levels, driving the progression of castrate-resistant prostate cancer (CRPC). Therefore, inhibiting AKR1C3 is a rational therapeutic strategy.
A study identified 3-(phenylamino)benzoic acids as potent and selective inhibitors of AKR1C3.[3] 4-Nitro-3-(phenylamino)benzoic acid is an ideal starting material to build a library of analogs for SAR studies. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to other functional groups to probe the binding pocket of the enzyme.
Caption: Use as a starting material for developing AKR1C3 inhibitors.
Safety and Handling
No specific safety data sheet (SDS) is readily available for 4-Nitro-3-(phenylamino)benzoic acid. Therefore, handling precautions must be based on the known hazards of structurally related compounds, such as aromatic nitro compounds and aminobenzoic acids.[13]
General Hazards
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Aromatic Nitro Compounds : This class of chemicals can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract. Some nitroaromatic compounds are suspected of causing genetic defects or having other long-term systemic effects.[2]
-
Aminobenzoic Acids : Generally considered to be of low toxicity, but can cause irritation upon direct contact.
Recommended Handling Procedures
| Precaution | Recommendation |
| Engineering Controls | Handle only in a well-ventilated area, preferably inside a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[13] |
| Inhalation | Avoid breathing dust. If dust is generated, use a respirator. |
| Skin/Eye Contact | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13] |
| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials. |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations. |
Conclusion
4-Nitro-3-(phenylamino)benzoic acid is more than a simple chemical; it is a versatile and powerful tool for synthetic chemists. Its well-defined physicochemical properties, straightforward synthesis via Ullmann condensation, and unique reactivity profile make it a valuable intermediate. Its demonstrated utility in the synthesis of complex benzimidazoles and its potential as a core scaffold for developing targeted cancer therapeutics underscore its importance in both academic research and industrial drug development. Proper understanding of its properties and adherence to safety protocols are essential for harnessing its full synthetic potential.
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